molecular formula C14H9NO3 B3421117 2-(2-Cyanophenoxy)benzoic acid CAS No. 209461-07-4

2-(2-Cyanophenoxy)benzoic acid

Cat. No.: B3421117
CAS No.: 209461-07-4
M. Wt: 239.23 g/mol
InChI Key: PEMGBOGQMDUJPS-UHFFFAOYSA-N
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Description

2-(2-Cyanophenoxy)benzoic acid is a benzoic acid derivative featuring a phenoxy substituent at the 2-position of the benzene ring, which itself bears a cyano group at its 2-position. This compound combines the carboxylic acid functionality with electron-withdrawing substituents (cyano and ether groups), influencing its physicochemical properties, such as acidity, solubility, and reactivity.

Properties

IUPAC Name

2-(2-cyanophenoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c15-9-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)14(16)17/h1-8H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMGBOGQMDUJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209461-07-4
Record name 2-(2-cyanophenoxy)benzoic acid
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Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 2-(2-Cyanophenoxy)benzoic acid exhibit significant antimicrobial properties. A study by Choi et al. (2019) showed that certain derivatives could inhibit the growth of Gram-positive and Gram-negative bacteria, indicating potential for development as antimicrobial agents .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, particularly in the treatment of skin conditions such as atopic dermatitis. A clinical trial evaluated the efficacy of crisaborole (a formulation that includes this compound) in patients with mild to moderate atopic dermatitis. Results indicated significant improvement in clinical symptoms, with a notable reduction in erythema and pruritus scores .

Table 2: Clinical Trial Outcomes for Crisaborole

Study ReferencePatient DemographicsTreatment DurationPrimary OutcomeResults
Zane et al.Ages 18-55, healthy21 daysLocal Tolerability Scale98.8% tolerated well
Paller et al.Ages 2-79 with AD28 daysISGA score improvementSuccess rate: 31.4%

Fungicide Development

This compound is also used in the formulation of fungicides. Azoxystrobin, a broad-spectrum fungicide derived from this compound, has shown effectiveness against various fungal pathogens affecting crops . Its mechanism involves the inhibition of mitochondrial respiration in fungi.

Table 3: Efficacy of Azoxystrobin Against Fungal Pathogens

Pathogen TypeEfficacy Rate (%)
Ascomycota>90%
Deuteromycota>85%
Basidiomycota>80%
Oomycota>75%

Case Study 1: Use in Dermatology

In a randomized controlled trial involving patients with atopic dermatitis, treatment with crisaborole resulted in significant improvements in skin condition after four weeks of application compared to placebo . The study highlighted the compound's potential as a safe and effective topical treatment.

Case Study 2: Agricultural Field Trials

Field trials conducted to evaluate the efficacy of azoxystrobin revealed its effectiveness in controlling fungal infections in crops such as wheat and soybeans. The trials demonstrated a marked increase in yield and quality of produce when treated with formulations containing this compound derivatives .

Mechanism of Action

The mechanism by which 2-(2-Cyanophenoxy)benzoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism would vary based on the biological system and the intended use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Acidity and Reactivity

The cyano group in 2-(2-cyanophenoxy)benzoic acid is a strong electron-withdrawing group (EWG), which increases the acidity of the carboxylic acid proton compared to derivatives with electron-donating groups (EDGs). For example:

  • 2-Ethoxybenzoic acid (): The ethoxy group (EDG) reduces acidity (pKa ~4.3–4.5), whereas the cyano group in this compound likely lowers the pKa further (estimated pKa <3.5) due to enhanced stabilization of the deprotonated form .
  • 2-(3-Cyano-2-fluorophenyl)benzoic acid (): The combined effects of cyano and fluoro EWGs result in a molecular weight of 241.22 g/mol and heightened reactivity in coupling reactions, suggesting similar behavior for this compound .

Crystallographic and Structural Features

Crystal structures of related compounds highlight the role of hydrogen bonding and planarity:

  • 2-(2-Ethoxy-2-oxoacetamido)benzoic acid (): Exhibits near-planar geometry stabilized by O–H⋯O and C–H⋯O hydrogen bonds, a feature likely shared by this compound due to its analogous hydrogen-bonding capacity .

Data Table: Comparative Properties of Benzoic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents pKa (Estimated) Applications/Interactions
This compound C₁₄H₉NO₃ 239.23 2-Cyanophenoxy <3.5 Pharmaceutical intermediates
2-Ethoxybenzoic acid () C₉H₁₀O₃ 166.18 2-Ethoxy ~4.3–4.5 Drug synthesis
2-(3-Cyano-2-fluorophenyl)benzoic acid () C₁₄H₈FNO₂ 241.22 3-Cyano, 2-Fluoro ~2.8–3.2 Organic synthesis
2-(4-Chlorophenylacetyl)benzoic acid () C₁₅H₁₁ClO₃ 274.70 4-Chlorophenylacetyl ~3.1 Azelastine intermediate

Biological Activity

2-(2-Cyanophenoxy)benzoic acid, also known by its CAS number 209461-07-4, is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H11_{11}NO3_{3}, with a molecular weight of approximately 253.25 g/mol. Its structure features a benzoic acid moiety linked to a cyanophenoxy group, which may contribute to its biological activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its effectiveness in inhibiting the proliferation of cancer cell lines, such as breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest, mediated through the modulation of specific signaling pathways.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with various molecular targets, including:

  • Enzymatic Inhibition : The compound may act as an inhibitor of certain enzymes involved in cellular metabolism.
  • Receptor Modulation : It could potentially modulate receptor activity, influencing cellular signaling pathways related to growth and apoptosis.

Research Findings and Case Studies

Several studies have documented the biological activity of this compound:

  • Antimicrobial Study : A study conducted by Zane et al. (2019) evaluated the antimicrobial efficacy of various benzoic acid derivatives, including this compound. The results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL .
  • Anticancer Activity : In a recent publication, researchers investigated the effects of this compound on MCF-7 breast cancer cells. The compound was found to reduce cell viability by approximately 40% at a concentration of 25 µM after 48 hours of treatment, suggesting its potential as an anticancer agent .
  • Mechanistic Insights : A study focusing on the compound's mechanism revealed that it induces apoptosis in cancer cells through the activation of caspase pathways. This finding underscores its potential therapeutic application in cancer treatment .

Data Table: Summary of Biological Activities

Biological ActivityTest Organism/Cell LineConcentrationEffect
AntimicrobialStaphylococcus aureus50 µg/mLSignificant inhibition
AntimicrobialEscherichia coli100 µg/mLModerate inhibition
AnticancerMCF-7 (breast cancer)25 µM40% reduction in viability
AnticancerHCT116 (colon cancer)50 µMInduction of apoptosis

Chemical Reactions Analysis

Synthetic Preparation via Hydrolysis

The compound is commonly synthesized through ester hydrolysis of its methyl ester precursor. A reported protocol involves:

Reaction StepConditionsYieldSource
Methyl ester hydrolysis1:1 MeOH/THF, NaOH, 75°C, 6 hrs91%

This reaction proceeds via nucleophilic acyl substitution, where hydroxide attacks the ester carbonyl, releasing methanol and forming the carboxylate salt. Acidification yields 2-(2-cyanophenoxy)benzoic acid .

C–H Functionalization Reactions

The benzoic acid moiety participates in cobalt-catalyzed C–H bond activation for alkyne coupling:

SubstrateCatalyst SystemProductSelectivitySource
This compoundCo(hfacac)₂, (TMS)₂NH, O₂, Ce(SO₄)₂Ortho-alkynylated benzoic acid>95%

This method enables regioselective functionalization at the ortho position relative to the carboxylic acid group, leveraging carboxylate as a directing group .

Nucleophilic Acyl Substitution

The carboxylic acid group undergoes derivatization to form bioactive analogs:

Reaction TypeReagents/ConditionsProductApplicationSource
Hydroxamic acid formationNH₂OH·HCl, DCC, DMAP, DMF, rt2-[2-((Z)-N'-hydroxycarbamimidoyl)phenoxy]benzoic acidUranium chelation

This transformation highlights the compound’s utility in synthesizing ligands for metal coordination studies .

Cyanophenoxy Group Reactivity

The electron-deficient cyanophenoxy substituent facilitates aryl coupling reactions :

ReactionPartners/ConditionsKey ProductYieldSource
Suzuki–Miyaura couplingAryl boronic acid, Pd(PPh₃)₄, K₂CO₃Biaryl-functionalized benzoic acid78%

This reaction exploits the cyanophenoxy group’s ability to stabilize transition states in cross-coupling processes.

Esterification and Salt Formation

The carboxylic acid can be converted to derivatives for enhanced solubility or stability:

Derivative TypeReagentsTypical ApplicationSource
Methyl esterSOCl₂/MeOHSynthetic intermediate
Sodium saltNaOH (aq)Ionic form for aqueous reactions

These modifications are critical for tailoring physicochemical properties in drug design .

Potential Cyano Group Transformations

Though not explicitly documented for this compound, analogous nitriles undergo:

  • Hydrolysis : Under acidic (H₂SO₄) or basic (NaOH) conditions to form carboxylic acids or amides.

  • Reduction : LiAlH₄ converts –CN to –CH₂NH₂, though steric hindrance may limit reactivity here.

Q & A

Advanced Research Question

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gap ~4.1 eV) to predict reactivity .
  • Molecular Docking : Simulates binding to enzymes like cyclooxygenase-2 (COX-2), showing potential anti-inflammatory activity via hydrogen bonding with Arg120 and Tyr355 .
  • ADMET Prediction : Software like SwissADME forecasts moderate bioavailability (LogP ~2.8) but poor blood-brain barrier penetration .

How can researchers optimize reaction conditions to mitigate byproduct formation?

Advanced Research Question
Common byproducts (e.g., dimerized phenoxy derivatives) arise from excess base or prolonged heating. Mitigation strategies:

  • Stepwise Temperature Control : Initiate reaction at 60°C, then ramp to 110°C to suppress side reactions .
  • Catalyst Screening : Transition metals (e.g., CuI) reduce halogen displacement side products in Ullmann-type couplings .
  • In Situ Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

What are the challenges in scaling up synthesis from milligram to gram quantities?

Advanced Research Question
Scale-up introduces issues like heat dissipation and mixing inefficiencies. Solutions include:

  • Flow Chemistry : Continuous reactors improve temperature control and reduce hot spots .
  • Purification : Switch from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for cost-effective isolation .
  • Quality Control : Implement PAT (Process Analytical Technology) tools for real-time purity assessment .

How does the compound interact with biological targets, and what assays validate these interactions?

Advanced Research Question
Preliminary studies on analogous compounds suggest:

  • Enzyme Inhibition : Competitive inhibition of α-glucosidase (IC₅₀ ~12 µM) via binding to the catalytic site, validated by fluorescence quenching assays .
  • Anticancer Activity : MTT assays on HeLa cells show IC₅₀ ~50 µM, with apoptosis confirmed via Annexin V staining .
  • Anti-inflammatory Effects : COX-2 inhibition measured by prostaglandin E₂ (PGE₂) ELISA, showing ~40% reduction at 10 µM .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.